molecular formula C12H15ClFN3 B1526898 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride CAS No. 1354950-16-5

1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1526898
CAS No.: 1354950-16-5
M. Wt: 255.72 g/mol
InChI Key: IDHUTJTWZUVCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom, a pyrazole ring, and an amine group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of 4-methyl-1H-pyrazole with 3-fluoro-4-nitrobenzene in the presence of a suitable catalyst, followed by reduction of the nitro group to an amine group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can convert nitro groups to amine groups, which is a common step in the synthesis of this compound.

  • Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's ability to bind to receptors and enzymes, leading to biological effects. The pyrazole ring and amine group play crucial roles in its activity, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

  • 1-(3-fluoro-4-phenyl)ethan-1-amine hydrochloride

  • 1-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)ethan-1-amine hydrochloride

  • 1-(3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one

Uniqueness: 1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride stands out due to its specific structural features, such as the presence of the fluorine atom and the methyl group on the pyrazole ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c1-8-6-15-16(7-8)12-4-3-10(9(2)14)5-11(12)13;/h3-7,9H,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHUTJTWZUVCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 5
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride
Reactant of Route 6
1-[3-fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.